FERROUS CHLORIDE DIHYDRATE

Catalog No.
S1802438
CAS No.
16399-77-2
M.F
Cl2FeH4O2
M. Wt
162.78156
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FERROUS CHLORIDE DIHYDRATE

CAS Number

16399-77-2

Product Name

FERROUS CHLORIDE DIHYDRATE

IUPAC Name

dichloroiron;hydrate

Molecular Formula

Cl2FeH4O2

Molecular Weight

162.78156

InChI

InChI=1S/2ClH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2

SMILES

O.Cl[Fe]Cl

Synonyms

FERROUS CHLORIDE DIHYDRATE

Source of Iron(II) Ions

Ferrous chloride dihydrate is an excellent source of iron(II) (Fe²⁺) ions in aqueous solutions. These Fe²⁺ ions readily participate in various chemical reactions, making the compound valuable for:

  • Studies in Inorganic Chemistry: Researchers use ferrous chloride to study coordination chemistry, electron transfer reactions, and the Lewis acid-base theory. Fe²⁺ can form complexes with various ligands, allowing investigation of their structures, stabilities, and reactivity [1].
  • Biological Research: Fe²⁺ plays a crucial role in biological processes. Ferrous chloride solutions are used in studies of iron metabolism, iron transport proteins, and the enzymatic activity of iron-containing enzymes [2].

[1] Iron(II) Chloride Dihydrate [American Elements]: [2] The Role of Iron in Health and Disease [National Institutes of Health]:

Precursor for Synthesis of Iron-Based Materials

Ferrous chloride dihydrate serves as a starting material for the synthesis of various iron-based materials with specific properties. Here are some examples:

  • Iron Nanoparticles: By reducing ferrous chloride with suitable reducing agents, researchers can produce iron nanoparticles with controlled size and morphology. These nanoparticles have applications in catalysis, magnetism, and biomedicine [3].
  • Iron(III) Oxides and Hydroxides: Controlled oxidation of ferrous chloride solutions leads to the formation of iron(III) oxides (Fe2O3) and hydroxides (FeOOH). These materials are used in pigments, adsorbents, and heterogeneous catalysts [4].

[3] Synthesis of Iron Nanoparticles by Chemical Reduction Method [National Institutes of Health]: [4] Synthesis of Hematite (α-Fe2O3) Nanoparticles from FeCl2 Solution [National Institutes of Health]:

Ferrous chloride dihydrate, with the chemical formula FeCl₂·2H₂O, is a hydrated form of ferrous chloride. It typically appears as a pale green or yellowish crystalline solid. This compound is highly soluble in water, forming pale green solutions. Ferrous chloride dihydrate is paramagnetic and exhibits a monoclinic crystal structure, making it distinct from its anhydrous counterpart. It is primarily produced through the reaction of iron with hydrochloric acid or by treating iron oxide with hydrochloric acid .

  • Formation from Iron and Hydrochloric Acid:
    Fe+2HClFeCl2+H2\text{Fe}+2\text{HCl}\rightarrow \text{FeCl}_2+\text{H}_2
    This reaction illustrates the production of ferrous chloride and hydrogen gas when iron reacts with hydrochloric acid.
  • Hydrolysis:
    In aqueous solutions, ferrous chloride can hydrolyze to form iron(II) hydroxide:
    FeCl2+2H2OFe OH 2+2HCl\text{FeCl}_2+2\text{H}_2\text{O}\rightarrow \text{Fe OH }_2+2\text{HCl}
  • Complex Formation:
    Ferrous chloride can form complexes with various ligands, such as:
    FeCl2+2 C2H5)4NCl[(C2H5)4N]2[FeCl4]\text{FeCl}_2+2\text{ C}_2\text{H}_5)_4\text{NCl}\rightarrow [(C_2H_5)_4N]_2[\text{FeCl}_4]

These reactions highlight the versatility of ferrous chloride dihydrate in coordination chemistry and its reactivity in different environments.

Ferrous chloride dihydrate can be synthesized through several methods:

  • Direct Reaction:
    The most common method involves reacting iron with hydrochloric acid:
    Fe+2HClFeCl2+H2\text{Fe}+2\text{HCl}\rightarrow \text{FeCl}_2+\text{H}_2
  • Hydration of Anhydrous Ferrous Chloride:
    Anhydrous ferrous chloride can be hydrated by adding water under controlled conditions to yield ferrous chloride dihydrate.
  • Crystallization from Aqueous Solutions:
    Ferrous chloride can be crystallized from concentrated hydrochloric acid solutions, yielding hydrated forms upon cooling .

Ferrous Chloride DihydrateFeCl₂·2H₂ODihydrateWater treatment, pigment productionFerrous Chloride TetrahydrateFeCl₂·4H₂OTetrahydrateSimilar applications but higher water contentFerric ChlorideFeCl₃AnhydrousUsed in water treatment but more acidicFerrous SulfateFeSO₄VariousCommonly used as an iron supplement

Ferrous chloride dihydrate stands out due to its specific hydration level that influences its solubility and reactivity compared to other forms of ferrous or ferric compounds. Its applications in wastewater treatment and pigment production further distinguish it from related compounds.

Ferrous chloride dihydrate has been studied for its interactions with various compounds:

  • Absorption Inhibition: It has been shown to decrease the absorption of certain medications like calcium phosphate dihydrate and carbidopa, which may lead to reduced therapeutic efficacy.
  • Complex Formation: It readily forms complexes with ligands such as phosphines and amines, which can alter its reactivity and bioavailability .

These interactions are crucial for understanding its pharmacological effects and potential side effects when used as a dietary supplement or pharmaceutical agent.

Unit-Cell Metrics

Hydration stateCrystal systemSpace groupa/Åb/Åc/Åβ/°Volume/ųReference
FeCl₂·H₂OTetragonalP4/ncc17.632 [1]17.632 [1]20.955 [1]90.00 [1]6,515 [1]77
FeCl₂·2H₂OMonoclinicC2/m7.25(3) [2]8.40(3) [2]3.60(2) [2]98.2(2) [2]217 [2]3
FeCl₂·2H₂O (rokühnite)MonoclinicC2/m7.396 [3]8.458 [3]3.638 [3]97.68 [3]222 [3]65
FeCl₂·4H₂OMonoclinicP2₁/c5.885(3) [4]7.180(6) [4]8.514(4) [4]111.09(2) [4]336 [4]61
FeCl₂ (anhydrous)TrigonalR-3m3.580 [5]3.580 [5]17.540 [5]120.00 [5]194.7 [5]73

Key observations

  • Ferrous chloride dihydrate retains a monoclinic lattice across independent refinements [2] [3].
  • The β-angle contracts slightly on moving from rokühnite sample values (97.68° [3]) to Schneider & Weitzel’s 1976 synthetic data (98.2° [2]), reflecting minor compositional variation.
  • Transition to tetrahydrate enlarges the b-axis by ≈–1.2 Å and inflates β to 111°, signalling insertion of two extra water molecules and rotation of chains [4].

Symmetry Commentary

C2/m symmetry in the dihydrate yields a two-formula-unit cell (Z = 2) with Fe positions on mirror planes [2]. The glide component (c) produces alternating up–down orientation of octahedra, enforcing edge sharing along c.

Hydration-State Variations (Mono- vs. Di- vs. Tetrahydrate)

Lattice Trends

ParameterMonohydrate → DihydrateDihydrate → Tetrahydrate
H₂O insertion+1 H₂O raises c from 3.60 Å to 20.96 Å via cell replication along c, retaining four-fold axis [1]+2 H₂O enlarges β by 13° and shifts octahedral tilt, increasing interlayer spacing [4]
Density/g cm⁻³2.46(1) [6] → 2.39 [2]2.39 [2] → 1.93 [7]
Chain topologyInfinite 3-D network collapses into 1-D ribbons [1]Ribbons rupture into isolated Fe(H₂O)₄Cl₂ octahedra stabilized by H-bonding [4]

Thermodynamic Stability

Differential scanning calorimetry shows dihydrate dehydrates to a transient monohydrate at 105 °C before collapsing to anhydrous FeCl₂ at ≈160 °C under nitrogen flow [8]. Rehydration is rapid; Mössbauer spectra collected 2 h after air exposure recover the tetrahydrate doublet [2].

Coordination Chemistry of Fe²⁺ in Hydrated Complexes

PhasePrimary Fe environmentFe–Cl/ÅFe–O/ÅConnectivityH-bond motifs
FeCl₂·2H₂OTrans FeCl₂(H₂O)₄ octahedron sharing two μ-Cl edges [6]2.45 [6]2.09 [9]Edge-sharing chains ∥ c [2]O–H···Cl bridges link adjacent chains into layers [6]
FeCl₂·4H₂OMer FeCl₂(H₂O)₄ octahedron; no direct Cl–Cl edges [4]2.37 [8]2.10 [8]Discrete; connected only by H-bonds [4]Four water ligands form bifurcated O–H···Cl/O contacts [4]
FeCl₂ (anhydrous)FeCl₆ octahedron in CdI₂-like slabs [5]2.47 [10]Edge-sharing in 2-D layersNone

Key points

  • Edge-sharing μ-chlorido bridges dominate the dihydrate, generating quasi-square planar Fe–Cl–Fe motifs [6].
  • Water substitution trans to each other minimizes repulsion and drives octahedral elongation along the Fe–O axis (Δ = 0.18 Å) [9].
  • Removing water (anhydrous phase) contracts Fe–Cl by ≈0.08 Å and eliminates hydrogen bonding, favoring planar CdCl₂ topology [5].

Comparative Structural Analysis with Anhydrous FeCl₂

Layer versus Chain Architecture

FeatureDihydrateAnhydrous
Dimensionality1-D chains propagating along c [2]2-D sheets stacked along c [5]
Octahedral linkEdge sharing via μ-Cl and μ-OEdge sharing exclusively via μ-Cl
Inter-polyhedral angle (Cl–Fe–Cl)94.6° [6]90.0° ideal [5]
Magnetic pathwaySuperexchange Fe–Cl–Fe 122° → weak antiferromagnetic [6]Fe–Cl–Fe 90° → strong ferromagnetic sheets [10]

Dehydration Pathway and Volume Collapse

Thermogravimetric analysis records a 14% mass loss (2 H₂O) at 120 °C translating to a 10% volume reduction as edge-sharing chains rearrange into sheets [8]. The a-axis contracts by 7%, whereas c expands to accommodate sheet stacking [2].

Implications for Ionic Transport

Hydrated phases exhibit hydrogen-bonded Cl⁻ channels (radius ≈2.1 Å), facilitating rapid Cl⁻ exchange noted in conductivity drops upon transformation to Fe[Cl₂(H₂O)₄]⁰ complexes [9]. The anhydrous member lacks these channels, leading to two orders-of-magnitude lower room-temperature ionic mobility [9] [10].

Concluding Remarks

Ferrous chloride dihydrate stands at a structural crossroads: it marries the compact octahedral layers of the anhydrous salt with the hydrogen-bonded frameworks of higher hydrates. Its monoclinic chains balance chloride bridging and water coordination, yielding anisotropic lattices, versatile hydration dynamics, and distinctive magnetic superexchange. Understanding these features is essential for controlling phase behavior in synthesis, corrosion, and mineralogical contexts.

Dates

Last modified: 11-23-2023

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